2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
Description
The compound 2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide features a 1,4-dihydroquinolin-4-one core substituted with methoxybenzoyl and methoxyphenylacetamide groups. This article compares its structural, synthetic, and physicochemical properties with analogous compounds, leveraging data from crystallographic, spectroscopic, and synthetic studies.
Properties
IUPAC Name |
2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O6/c1-33-19-8-4-17(5-9-19)26(31)23-15-29(24-13-12-21(35-3)14-22(24)27(23)32)16-25(30)28-18-6-10-20(34-2)11-7-18/h4-15H,16H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFDPWPCXZXNPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common approach is the condensation of 6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinoline with N-(4-methoxyphenyl)acetamide under specific reaction conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. Industrial methods may also incorporate purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds.
Scientific Research Applications
2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving quinoline derivatives.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact mechanism depends on the specific context and application.
Comparison with Similar Compounds
Structural Analogues
Key analogues include N-(4-Oxo-1,4-dihydroquinolin-2-yl)alkylamides (e.g., compounds 3h, 3i, 4a–d from ) and N-[4-(4-methoxybenzenesulfonamido)-phenyl]sulfonyl}acetamide (). These share the 1,4-dihydroquinolin-4-one or acetamide moieties but differ in substituents (Table 1).
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
- Melting Points: The target compound’s melting point is unreported, but analogues with long alkyl chains (3h, 3i) exhibit high melting points (>250°C) due to strong hydrogen bonding from amide groups and van der Waals interactions .
- Solubility: Methoxy substituents enhance solubility in polar solvents (e.g., DMSO, methanol) compared to hydrophobic alkyl chains in 3h and 3i. The sulfonamide analogue () likely exhibits intermediate solubility due to polar sulfonyl groups .
Spectroscopic Characteristics
- IR Spectroscopy: The target compound’s IR spectrum would display stretches for C=O (amide: ~1650 cm⁻¹; quinolin-4-one: ~1680 cm⁻¹) and C-O (methoxy: ~1250 cm⁻¹), similar to 3h and 3i .
- NMR Spectroscopy: ¹H-NMR: Methoxy protons (δ ~3.8–4.0 ppm), aromatic protons (δ ~6.5–8.5 ppm), and acetamide methyl (δ ~2.1 ppm) align with trends in 3h and sulfonamide derivatives . ¹³C-NMR: Quinolin-4-one carbonyl (δ ~175 ppm), acetamide carbonyl (δ ~170 ppm), and methoxy carbons (δ ~55 ppm) are expected .
Crystallographic and Hydrogen-Bonding Trends
Biological Activity
Chemical Structure and Properties
The compound features a complex structure that includes a quinoline moiety, methoxy groups, and an acetamide functional group. The presence of these functional groups is crucial for its biological activity.
Molecular Formula and Weight
- Molecular Formula: C20H22N2O4
- Molecular Weight: 358.40 g/mol
Structural Characteristics
The structural components of the compound suggest potential interactions with various biological targets, including enzymes and receptors involved in cancer progression.
Anticancer Properties
Recent studies have indicated that compounds similar to 2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide exhibit significant anticancer properties. The following table summarizes key findings from various studies:
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as dihydrofolate reductase (DHFR), leading to reduced cellular proliferation in cancer cells .
- Tubulin Polymerization Disruption : The inhibition of tubulin polymerization has been observed in related compounds, suggesting a potential pathway for inducing cell cycle arrest in cancer cells .
- Apoptosis Induction : Certain derivatives have demonstrated the ability to induce apoptosis in malignant cells, contributing to their anticancer efficacy .
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- A study involving a series of methoxybenzoyl derivatives showed promising results against melanoma and prostate cancer, with some compounds achieving low nanomolar activity against these cell lines .
- Another investigation focused on benzamide derivatives revealed their capacity to significantly inhibit tumor growth in animal models, with some treated subjects exhibiting prolonged survival rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
